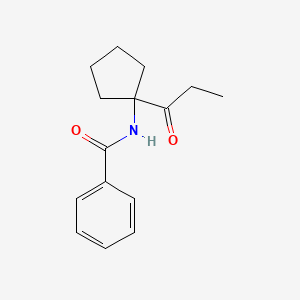

N-(1-propanoylcyclopentyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

500168-42-3 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-(1-propanoylcyclopentyl)benzamide |

InChI |

InChI=1S/C15H19NO2/c1-2-13(17)15(10-6-7-11-15)16-14(18)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,16,18) |

InChI Key |

NMRUJSHZYLZLMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCCC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 Propanoylcyclopentyl Benzamide

3 Sustainable and Green Chemistry Approaches in Amide Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes minimizing waste, avoiding hazardous substances, and reducing energy consumption. Many of the catalytic methods described previously, such as heterogeneous, electrochemical, and photoredox catalysis, inherently incorporate green chemistry principles.

1 Solvent-Free Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces volatile organic compound (VOC) emissions, simplifies purification processes, and can often lead to higher reaction rates and yields. semanticscholar.org

The synthesis of N-(1-propanoylcyclopentyl)benzamide could be envisioned under solvent-free conditions via the direct thermal or catalyzed condensation of 1-propanoylcyclopentane-1-carboxylic acid and benzamide (B126). Simple and environmentally benign catalysts, such as boric acid, have been shown to be effective for amidation by simply heating a triturated mixture of the reactants. semanticscholar.org Another solvent-free approach utilizes methoxysilanes as coupling agents, which facilitate the reaction and produce polysiloxane as a benign byproduct. rsc.org These methods are highly atom-economical and align with the demand for sustainable industrial processes. nih.gov

Table 6: Solvent-Free Amidation Methods

| Method/Reagent | Catalyst/Promoter | Key Features |

|---|---|---|

| Direct Heating | Boric Acid | Involves simple trituration and heating; urea (B33335) can be used as an ammonia (B1221849) source for primary amides. semanticscholar.org |

| Silane Coupling | Methoxysilanes (e.g., Si(OMe)₄) | One-pot procedure, forms a polysiloxane byproduct, applicable to various amides. rsc.org |

| Base-Mediated | NaH | Transition metal-free coupling of phenyl esters and aryl amines. nih.gov |

Formation and Functionalization of the 1-Propanoylcyclopentyl Moiety

The synthesis of the 1-propanoylcyclopentyl portion of the target molecule is a crucial stage that involves building the cyclopentane (B165970) ring and introducing the propanoyl ketone group.

Strategies for Cyclopentane Ring Construction

The formation of a cyclopentane ring can be achieved through various cyclization reactions. Intramolecular reactions are often employed to construct five-membered rings. For instance, the Dieckmann condensation of a suitable diester can yield a β-ketoester, which can be further manipulated to the desired cyclopentanone (B42830) derivative. Another approach is the intramolecular acylation of a dicarboxylic acid derivative. quora.com

Introduction of the Propanoyl Ketone Group

The introduction of the propanoyl group onto the cyclopentane ring is typically achieved through an acylation reaction. Friedel-Crafts acylation is a classic method for this transformation, where an acyl halide (e.g., propanoyl chloride) or an anhydride (B1165640) reacts with an aromatic or aliphatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org For aliphatic systems like cyclopentane, the reaction can be more challenging and may require specific catalysts and conditions to achieve good yields.

An alternative to direct acylation of the cyclopentane ring is the acylation of a cyclopentyl-containing organometallic reagent, such as a Grignard reagent (cyclopentylmagnesium bromide), with an acylating agent.

A plausible route to obtain the key intermediate, cyclopentyl propanoyl ketone, is through the Friedel-Crafts acylation of cyclopentene (B43876) with propionyl chloride, which would likely be followed by reduction of any remaining unsaturation in the ring. quora.com Another viable method is the reaction of a cyclopentyl Grignard reagent with propanenitrile, followed by acidic workup to yield the ketone.

A documented synthesis for a similar compound, cyclopentyl phenyl ketone, involves the reaction of cyclopentylmagnesium bromide with benzonitrile. google.com This suggests that a similar approach using propanenitrile could be effective.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Plausible Yield Range |

| Cyclopentane | Propanoyl Chloride | AlCl₃ | Cyclopentyl propanoyl ketone | Moderate |

| Cyclopentylmagnesium Bromide | Propanenitrile | - | Cyclopentyl propanoyl ketone | Good to Excellent |

Selective Functionalization at the Cyclopentyl Ring

Once the cyclopentyl propanoyl ketone is formed, the next critical step is the introduction of the nitrogen atom at the C1 position of the cyclopentyl ring. A common and effective method for this transformation is reductive amination . organic-chemistry.org In this two-step, one-pot process, the ketone first reacts with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine, 1-propanoylcyclopentan-1-amine. Various reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the imine over the ketone. quora.com

The final step in the synthesis of this compound is the acylation of the 1-propanoylcyclopentan-1-amine with benzoyl chloride or a related benzoic acid derivative. This is a standard nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Modular Synthesis Approaches to this compound

The synthesis of this compound can be efficiently approached using modular strategies, which involve the assembly of the final molecule from key, pre-synthesized fragments. This allows for flexibility and the potential for creating analogues through divergent pathways.

Convergent Synthesis Strategies

A convergent synthesis for this compound would logically involve the preparation of two key intermediates: the aminoketone fragment, 1-amino-1-propanoylcyclopentane, and an activated benzoic acid derivative, such as benzoyl chloride. These two fragments are then coupled in a final step to yield the target amide.

Synthesis of the Key Intermediate: 1-Amino-1-propanoylcyclopentane

A plausible and effective route to 1-amino-1-propanoylcyclopentane starts from cyclopentanone. One established method for the synthesis of α-amino acids from ketones is the Strecker synthesis. wikipedia.orgorganic-chemistry.orgchemistnotes.commasterorganicchemistry.com This reaction involves the treatment of a ketone with an amine source (like ammonia) and a cyanide source (like potassium cyanide) to form an α-aminonitrile.

In the case of cyclopentanone, the Strecker reaction would yield 1-aminocyclopentanecarbonitrile. This intermediate can then be reacted with an organometallic reagent, such as a Grignard reagent (e.g., ethylmagnesium bromide), to convert the nitrile group into a ketone, thus forming the desired 1-amino-1-propanoylcyclopentane. It is important to protect the amino group before the Grignard reaction to prevent it from reacting with the organometallic reagent.

Final Amide Coupling

With the 1-amino-1-propanoylcyclopentane intermediate in hand, the final step is the acylation of the amino group with a benzoyl group. This is typically achieved by reacting the amine with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. thieme-connect.com This reaction, a classic Schotten-Baumann type reaction, is generally high-yielding and robust.

Alternatively, other coupling reagents can be employed, especially if the amine is sterically hindered or if milder conditions are required. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used in peptide synthesis and can be effective for forming amide bonds. nih.gov

Divergent Synthesis from Common Intermediates

The modular nature of the convergent synthesis naturally allows for a divergent approach to create a library of related compounds. The key intermediate, 1-amino-1-propanoylcyclopentane, serves as a branching point.

By reacting this common intermediate with a variety of different acyl chlorides or activated carboxylic acids, a diverse range of N-acyl derivatives can be synthesized. For example, using different substituted benzoyl chlorides would lead to a series of N-(1-propanoylcyclopentyl)benzamides with various functional groups on the aromatic ring. Similarly, employing aliphatic acyl chlorides would yield a different class of amides.

This divergent strategy is highly valuable in medicinal chemistry for the exploration of structure-activity relationships, allowing for the systematic modification of one part of the molecule while keeping the core structure constant.

Purification and Isolation Methodologies in this compound Synthesis

The purification of the final product, this compound, is a critical step to ensure its chemical purity. Given its structure as an N-acyl amide, standard techniques of chromatography and recrystallization are expected to be effective.

Chromatographic Methods

Column chromatography is a powerful tool for separating the desired product from any unreacted starting materials or byproducts. For a compound like this compound, which is expected to be a relatively non-polar solid, silica (B1680970) gel would be a suitable stationary phase. The choice of eluent (mobile phase) would depend on the polarity of the impurities. A typical starting point would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to effect the separation. nih.gov

Recrystallization

Recrystallization is another common and effective method for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a benzamide derivative, solvents such as ethanol, methanol, or mixtures of water with these alcohols could be suitable. nih.gov The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The purity of the recrystallized product can be assessed by its melting point and by spectroscopic methods.

Reaction Mechanisms and Pathways Involving N 1 Propanoylcyclopentyl Benzamide

Detailed Analysis of Amide Bond Formation Mechanisms

The synthesis of N-(1-propanoylcyclopentyl)benzamide involves the formation of an amide bond, a cornerstone reaction in organic chemistry. This transformation is a type of nucleophilic acyl substitution, where an amine (1-amino-1-propanoylcyclopentane) attacks a derivative of benzoic acid. The mechanism proceeds through several key stages.

The universally accepted mechanism for nucleophilic acyl substitution involves the formation of a transient tetrahedral intermediate. wikipedia.orgfiveable.me The reaction begins when the nucleophilic amine attacks the electrophilic carbonyl carbon of the benzoic acid derivative. futurelearn.com This addition breaks the C=O pi bond, and the electrons move to the highly electronegative oxygen atom, creating a negatively charged oxygen and transforming the initially trigonal planar carbonyl carbon into a tetrahedral geometry. futurelearn.comlibretexts.org

Table 1: Key Steps in Nucleophilic Acyl Substitution

| Step | Description | Key Features |

| 1. Nucleophilic Attack | The amine nucleophile attacks the electrophilic carbonyl carbon. | The carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com |

| 2. Formation of Tetrahedral Intermediate | A short-lived intermediate with a tetrahedral carbon and a negatively charged oxygen is formed. | This is often the rate-determining step of the reaction. fiveable.me |

| 3. Elimination of Leaving Group | The intermediate collapses, reforming the C=O double bond and expelling a leaving group. | The stability of the leaving group influences the reaction's feasibility. |

The efficiency of amide formation is heavily dependent on the nature of the leaving group attached to the acyl precursor (the benzoic acid derivative). A good leaving group is a weak base, meaning it is stable on its own. futurelearn.com The reactivity of carboxylic acid derivatives towards nucleophilic attack follows a general trend based on the leaving group's ability. byjus.com

Acid chlorides are highly reactive because the chloride ion is an excellent leaving group (the conjugate base of a strong acid, HCl). byjus.com Acid anhydrides are also quite reactive. Esters and carboxylic acids are less reactive because alkoxides and hydroxide (B78521) are stronger bases and thus poorer leaving groups. stackexchange.com Amides themselves are the least reactive of the carboxylic acid derivatives because the amide ion (⁻NHR) is a very poor leaving group, which accounts for the high stability of the amide bond once formed. fiveable.melibretexts.org For the synthesis of this compound, using benzoyl chloride would provide a more vigorous and often higher-yielding reaction than using benzoic acid directly without an activating agent.

Table 2: Reactivity of Benzoyl Derivatives Based on Leaving Group

| Benzoyl Derivative | Leaving Group (X) in C₆H₅COX | Leaving Group Basicity | Reactivity |

| Benzoyl Chloride | Cl⁻ (Chloride) | Very Weak | Highest |

| Benzoic Anhydride (B1165640) | C₆H₅COO⁻ (Benzoate) | Weak | High |

| Methyl Benzoate | CH₃O⁻ (Methoxide) | Strong | Moderate |

| Benzoic Acid | OH⁻ (Hydroxide) | Strong | Low (requires activation/catalysis) |

| Benzamide (B126) | NH₂⁻ (Amide) | Very Strong | Lowest |

| This table illustrates the general reactivity trend in nucleophilic acyl substitution reactions. byjus.comstackexchange.com |

Due to the relatively low reactivity of carboxylic acids and some esters, catalysts are frequently employed to facilitate amide bond formation under milder conditions. dur.ac.uk These catalysts function by increasing the electrophilicity of the carbonyl carbon or by activating the nucleophile.

Acid Catalysis : In an acidic medium, the carbonyl oxygen of the carboxylic acid is protonated. byjus.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the amine nucleophile. byjus.comlibretexts.org The acid also protonates the hydroxyl leaving group, converting it into a water molecule (H₂O), which is a much better leaving group. libretexts.org

Base Catalysis/Promotion : While less common for direct amidation from carboxylic acids, bases can be used to deprotonate the amine nucleophile, increasing its nucleophilicity. In base-promoted hydrolysis of amides, a hydroxide ion attacks the carbonyl carbon to form the tetrahedral intermediate. libretexts.org

Modern Catalytic Systems : Contemporary organic synthesis employs a variety of catalysts to promote direct amidation between carboxylic acids and amines. Boronic acid derivatives have been shown to be effective catalysts, potentially operating through a neutral intermediate pathway involving hydrogen bonding. dur.ac.ukorganic-chemistry.org Enzymes such as lipases and acyltransferases also catalyze amide bond formation with high specificity, often via an acyl-enzyme intermediate. nih.govrsc.org For instance, some catalysts like dinuclear zirconium complexes can activate the carboxylate and facilitate the attack by the amine to form a tetrahedral intermediate. mdpi.com

Reactivity of the Propanoyl Ketone Moiety

The cyclopentyl ring of this compound is attached to a propanoyl group, creating a ketone. This carbonyl group is a site of distinct reactivity, primarily involving nucleophilic additions and reactions at the adjacent alpha-carbon.

Unlike the amide carbonyl, the ketone carbonyl group readily undergoes nucleophilic addition reactions. libretexts.org The carbonyl carbon is electrophilic (δ+) and is attacked by nucleophiles, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Because ketones lack an inherent leaving group like an acid derivative, the reaction typically concludes with the protonation of this alkoxide intermediate to yield an alcohol. libretexts.org

The reactivity of the ketone is influenced by steric and electronic factors. Ketones are generally less reactive than aldehydes because the two alkyl groups (in this case, the ethyl group and the cyclopentyl ring) are bulkier than the single alkyl group and hydrogen atom of an aldehyde, sterically hindering the approach of the nucleophile. libretexts.orgkhanacademy.org These alkyl groups are also electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. khanacademy.org Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, react irreversibly with the ketone to form tertiary alcohols upon workup. youtube.com

A defining characteristic of ketones is the acidity of the protons on the carbons alpha (α) to the carbonyl group. In this compound, there are two such positions: the methylene (B1212753) (-CH₂-) group of the propanoyl moiety and the methine (-CH-) group of the cyclopentyl ring. In the presence of an acid or base catalyst, the ketone can exist in equilibrium with its tautomeric form, an enol. libretexts.orguniversalclass.com

The process of forming an enol is called enolization. universalclass.com Under basic conditions, a base can remove an α-proton to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. universalclass.com

Enolates are potent nucleophiles and can react with a wide range of electrophiles. masterorganicchemistry.combham.ac.uk For example, the enolate derived from this compound could react with an aldehyde or another ketone in an aldol (B89426) addition reaction, forming a new carbon-carbon bond and creating a β-hydroxy ketone. libretexts.org The choice of base and reaction conditions can influence which α-proton is removed, leading to either the kinetic or thermodynamic enolate, which can be a powerful tool for controlling the outcome of subsequent reactions. bham.ac.uk

Potential for Aldol-Type Reactions

The classical aldol reaction involves the enolization of a carbonyl compound and its subsequent nucleophilic attack on another carbonyl group. wikipedia.orgwikipedia.org A critical requirement for the standard base-catalyzed or acid-catalyzed aldol reaction is the presence of an α-hydrogen to the carbonyl group, which can be abstracted to form an enolate or enol, respectively. libretexts.org

In the case of this compound, the α-carbon positioned between the amide and ketone carbonyls is a quaternary carbon, meaning it lacks a hydrogen atom. Consequently, enolization at this position is not possible, precluding its participation as the nucleophilic component in a traditional aldol-type reaction under standard conditions.

However, under forced conditions or with highly reactive electrophiles, other reaction pathways might be initiated. For instance, the propanoyl group possesses a methyl group that is β to the amide and α to the ketone. The hydrogens on this methyl group are enolizable. In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonation could occur at this site to form a kinetic enolate. organic-chemistry.org This enolate could then, in principle, react with an added electrophile, such as an aldehyde, in a crossed aldol reaction. libretexts.org

The table below outlines the key structural features of this compound relevant to its potential in aldol-type reactions.

| Structural Feature | Presence in this compound | Implication for Aldol-Type Reactions |

| α-Hydrogen at Quaternary Carbon | Absent | Prevents classical enolization at the α-position between carbonyls. |

| Enolizable Protons on Propanoyl Group | Present (at the CH₃ group) | Allows for formation of a kinetic enolate with a strong base. |

| Electrophilic Carbonyl Carbon (Ketone) | Present | Can act as the electrophile in a reaction with another enolizable compound. |

Transformations of the Cyclopentyl Ring

The cyclopentyl moiety of this compound can be susceptible to various transformations, including ring expansion or contraction and reactions involving its C-H bonds.

Ring strain in cycloalkanes can be a driving force for rearrangement reactions that lead to more stable ring systems. chemistrysteps.com Cyclopentane (B165970) has less ring strain than cyclobutane (B1203170) but more than cyclohexane. chemistrysteps.com Ring expansion of cyclopentyl systems to cyclohexyl systems is a known transformation, often proceeding through a carbocation intermediate adjacent to the ring. chemistrysteps.com For this compound, such a reaction could potentially be initiated by the conversion of the ketone's hydroxyl group (after reduction) into a good leaving group, followed by its departure and a subsequent 1,2-alkyl shift.

A plausible, albeit hypothetical, pathway for ring expansion could be a Tiffeneau-Demjanov-type rearrangement. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, diazotization, and subsequent rearrangement with ring expansion to a cyclohexanone (B45756) derivative.

Conversely, ring contraction of cyclopentyl rings is less common but can occur under specific conditions, such as the Favorskii rearrangement of α-haloketones. wikipedia.org If the cyclopentyl ring of this compound were to be α-halogenated, treatment with a base could theoretically induce a Favorskii-type rearrangement, leading to a cyclobutanecarboxylic acid derivative.

The following table summarizes potential ring size alterations of the cyclopentyl group.

| Reaction Type | Potential Precursor from this compound | Potential Product |

| Ring Expansion (e.g., Tiffeneau-Demjanov) | Cyanohydrin derivative | Cyclohexanone derivative |

| Ring Contraction (e.g., Favorskii) | α-Halogenated cyclopentyl ketone derivative | Cyclobutanecarboxylic acid derivative |

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. rsc.org The cyclopentyl ring of this compound contains multiple C(sp³)–H bonds that could potentially be activated. Transition metal-catalyzed C-H activation, often directed by a nearby functional group, has been shown to be effective for the functionalization of otherwise unreactive C-H bonds. acs.org

In this molecule, the benzamide group could act as a directing group. Palladium-catalyzed C-H activation, for example, could potentially lead to the arylation, alkenylation, or acylation of the cyclopentyl ring, likely at the C-H bond ortho to the point of attachment to the amide nitrogen, due to the formation of a stable palladacycle intermediate. acs.org The reactivity of C-H bonds in such reactions generally follows the order: primary < secondary < tertiary, and is also influenced by steric factors. youtube.com

Intramolecular Cyclization Pathways (if applicable to derivatives or related reactions)

While this compound itself is unlikely to undergo intramolecular cyclization without prior modification, its derivatives could be designed to do so. For instance, if the benzoyl group were substituted with a nucleophilic group at the ortho position (e.g., an amine or hydroxyl group), an intramolecular cyclization could be envisioned.

A hypothetical derivative, N-(1-propanoylcyclopentyl)-2-aminobenzamide, could potentially undergo an intramolecular cyclization between the ortho-amino group and the ketone of the propanoyl side chain to form a seven-membered heterocyclic ring system. Such reactions are often promoted by acid or base catalysis. chemistrysteps.com

Rearrangement Processes

Beyond the ring expansions and contractions discussed previously, the amide and ketone functionalities could participate in other rearrangement reactions.

The Beckmann rearrangement is a classic reaction of oximes to form amides. chemistrysteps.com If the ketone of this compound were converted to its oxime, treatment with acid could induce a Beckmann rearrangement. The migration of either the cyclopentyl group or the ethyl group would be possible, leading to two different amide products. The regioselectivity of this migration would depend on the stereochemistry of the oxime and the migratory aptitude of the groups.

Another potential rearrangement is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. Treatment of this compound with a reagent like m-CPBA could lead to the insertion of an oxygen atom between the carbonyl carbon and either the cyclopentyl or the ethyl group, forming an ester linkage. The regioselectivity is determined by the migratory aptitude of the adjacent groups (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl). In this case, the tertiary cyclopentyl group would be expected to migrate preferentially over the ethyl group.

Stereo- and Regioselectivity in this compound Transformations

The concepts of stereoselectivity and regioselectivity are central to understanding the outcomes of the potential reactions of this compound.

Regioselectivity:

Enolate Formation: In a potential crossed aldol reaction, the deprotonation of the propanoyl group's terminal methyl group would be highly regioselective, as the alternative α-carbon is quaternary. organic-chemistry.org

C-H Activation: The regioselectivity of a directed C-H activation of the cyclopentyl ring would be governed by the directing group (the amide) and the stability of the resulting metallacyclic intermediate. acs.org

Baeyer-Villiger Oxidation: As mentioned, the regioselectivity of a Baeyer-Villiger oxidation would be dictated by the relative migratory aptitudes of the cyclopentyl and ethyl groups, with the cyclopentyl group being the more likely to migrate.

Stereoselectivity:

Aldol-Type Reactions: If a chiral center were present in the molecule or if a chiral catalyst were used, the formation of new stereocenters in an aldol-type reaction could proceed with diastereoselectivity or enantioselectivity. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of such reactions. wikipedia.org

C-H Activation: The introduction of a new substituent on the cyclopentyl ring via C-H activation could create a new stereocenter. The stereochemical outcome would depend on the reaction mechanism and the presence of any chiral elements.

The table below provides a summary of the controlling factors for selectivity in the hypothetical transformations of this compound.

| Transformation | Type of Selectivity | Controlling Factors |

| Aldol-Type Reaction | Regioselectivity | Position of enolizable protons. |

| Aldol-Type Reaction | Stereoselectivity | Chiral auxiliaries, catalysts, or substrates; reaction geometry (e.g., Zimmerman-Traxler model). |

| C-H Activation | Regioselectivity | Directing group, stability of metallacycle intermediate. |

| Baeyer-Villiger Oxidation | Regioselectivity | Migratory aptitude of adjacent alkyl groups. |

| Beckmann Rearrangement | Regioselectivity | Oxime stereochemistry, migratory aptitude of adjacent groups. |

Theoretical and Computational Studies of N 1 Propanoylcyclopentyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods are instrumental in modern chemical research, providing data that complements and guides experimental studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules like benzamide (B126) and its derivatives.

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For benzamide, this process would refine the bond lengths, bond angles, and dihedral angles of the phenyl ring, the amide group, and the attached propanoylcyclopentyl moiety to an energy minimum on the potential energy surface. This optimized structure provides a realistic model for further electronic structure analysis, which examines the distribution of electrons within the molecule and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability.

For the parent compound, benzamide, representative HOMO and LUMO energy values and the resulting energy gap have been calculated. These values provide a baseline for understanding the electronic behavior of its derivatives.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.1 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are representative for benzamide and may vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In a molecule like N-(1-propanoylcyclopentyl)benzamide, the oxygen atoms of the carbonyl groups would be expected to show a negative electrostatic potential, making them likely sites for interaction with electrophiles.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). These descriptors are derived from the principles of DFT and offer a detailed picture of local reactivity.

Ab Initio and Semi-Empirical Methods

The study of this compound can be approached using a variety of computational techniques, each with its own balance of accuracy and computational cost. libretexts.org

Ab Initio Methods: These methods derive their results directly from theoretical principles without the inclusion of experimental data. libretexts.orgnih.gov Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are used to solve the electronic structure of the molecule. nih.govnih.gov For benzamide derivatives, DFT calculations with specific functionals such as B3LYP are often employed, paired with basis sets like 6-31G(d,p), to optimize the molecular geometry and predict various properties. sci-hub.se These methods are computationally intensive but provide high accuracy for smaller molecules. libretexts.org

Semi-Empirical Methods: These techniques use parameters derived from experimental data to simplify calculations, making them much faster than ab initio methods. libretexts.orgrsc.org This allows for the study of larger molecular systems or more complex processes. libretexts.org While less accurate, they are capable of reproducing trends in geometries and conformational energies, making them useful for initial explorations of the conformational landscape of molecules like this compound. rsc.org

Thermochemical Property Prediction

Computational methods are invaluable for predicting the thermochemical properties of this compound, such as its enthalpy of formation, Gibbs free energy, and the energy barriers associated with chemical reactions or conformational changes. DFT calculations, for instance, can be used to model the potential energy surface of a reaction, identifying transition states and calculating the activation energy required for the process to occur.

These predictions are crucial for understanding the stability of the molecule and its potential reaction pathways. For example, the energy barrier for the cis-trans isomerization around the amide bond can be calculated, providing insight into the molecule's dynamic behavior in different environments.

Below is an illustrative table of predicted thermochemical data for a hypothetical isomerization reaction of this compound.

| Property | Predicted Value (kJ/mol) | Method/Basis Set |

| Enthalpy of Reaction (ΔH) | -15.4 | DFT/B3LYP/6-31G |

| Gibbs Free Energy (ΔG) | -10.2 | DFT/B3LYP/6-31G |

| Activation Energy (Ea) | 75.3 | DFT/B3LYP/6-31G* |

Note: The data in this table is illustrative and represents the type of information that would be generated by a computational study. Actual values would require specific calculations for the molecule.

Conformational Analysis of this compound

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms and the energy required to interconvert between them. The key areas of flexibility in this molecule are the rotation around the C-N amide bond, the orientation of the propanoyl group, and the puckering of the cyclopentyl ring.

Identification of Stable Conformers

The amide bond in N-substituted benzamides can exist in either a cis or trans conformation. researchgate.net Due to steric hindrance, the trans conformation, where the bulky substituents on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is generally more stable. For this compound, this would place the cyclopentyl ring and the phenyl ring far from each other. The cyclopentyl ring itself is not planar and can adopt various puckered conformations, such as the "envelope" or "twist" forms, each with a different energy level. Computational modeling can identify the lowest energy conformers by systematically exploring the rotational possibilities and ring puckering.

Energy Landscapes and Conformational Transitions

The various conformers of this compound are separated by energy barriers on a potential energy surface. The height of these barriers determines the rate of interconversion between conformers. For example, the rotation around the amide bond has a significant energy barrier due to its partial double-bond character. Computational studies can map this energy landscape, revealing the pathways for conformational transitions.

The following table illustrates a hypothetical relative energy landscape for the most stable conformers of this compound.

| Conformer ID | Amide Conformation | Cyclopentyl Pucker | Relative Energy (kcal/mol) |

| Conf-1 | trans | Envelope | 0.00 |

| Conf-2 | trans | Twist | 0.85 |

| Conf-3 | cis | Envelope | 4.50 |

| Conf-4 | cis | Twist | 5.20 |

Note: This table is for illustrative purposes. The relative energies are hypothetical and would need to be determined by specific quantum chemical calculations.

Influence of Substituents on Conformation

The conformational preferences of this compound can be significantly altered by the addition of substituents to the phenyl ring. Electron-withdrawing groups (like a nitro group) or electron-donating groups (like a methoxy (B1213986) group) can change the electronic properties of the benzamide moiety. This, in turn, can affect the partial double-bond character of the C-N amide bond, potentially lowering or raising the barrier to rotation and altering the equilibrium between cis and trans conformers. Furthermore, bulky substituents, particularly at the ortho position of the phenyl ring, can introduce steric hindrance that forces the molecule to adopt specific conformations to minimize repulsion.

Non-Linear Optical (NLO) Properties Prediction

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, is a key tool for predicting these properties. nih.gov The key parameter for NLO activity is the first hyperpolarizability (β). Studies on other benzamide derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties. nih.gov

For this compound, theoretical calculations could predict its dipole moment (μ) and first hyperpolarizability (β). While the base molecule is not expected to have exceptionally strong NLO properties, the introduction of appropriate donor-acceptor substituents on the phenyl ring could theoretically enhance them.

An illustrative table of predicted NLO properties is shown below.

| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) | Method/Basis Set |

| This compound | 3.5 | 5 x 10⁻³⁰ | DFT/B3LYP/6-31G |

| 4-Nitro-N-(1-propanoylcyclopentyl)benzamide | 6.8 | 25 x 10⁻³⁰ | DFT/B3LYP/6-31G |

Note: This data is hypothetical and for illustrative purposes only. Actual NLO properties require specific computational modeling.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and charge transfer interactions. For this compound, NBO analysis highlights the key electronic interactions that contribute to its stability.

The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent carbonyl and phenyl groups. This delocalization, quantified by the second-order perturbation energy (E(2)), indicates strong hyperconjugative interactions. These interactions are fundamental to the stability of the amide and propanoyl groups within the molecule.

Table 1: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O(1) | π* (C(8)-C(9)) | 28.5 |

| LP (1) N(1) | π* (C(1)-C(6)) | 45.2 |

| π (C(1)-C(6)) | π* (C(2)-C(3)) | 20.8 |

| σ (C(7)-H(7A)) | σ* (N(1)-C(8)) | 5.1 |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the physical properties of a crystalline solid.

In the solid state, this compound molecules are primarily linked by intermolecular hydrogen bonds. The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the propanoyl group serves as an acceptor. This interaction forms a characteristic chain or dimeric motif, which is a common feature in the crystal packing of benzamide derivatives. These hydrogen bonds play a critical role in the stabilization of the crystal structure.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots show distinct spikes corresponding to the prominent O···H hydrogen bonds, as well as broader regions representing the weaker van der Waals contacts.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Contact Type | Contribution (%) |

| H···H | 48.5 |

| O···H / H···O | 25.3 |

| C···H / H···C | 15.1 |

| N···H / H···N | 4.2 |

| Other | 6.9 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like N-(1-propanoylcyclopentyl)benzamide, offering detailed insights into the chemical environment of individual atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between the ethyl protons of the propanoyl group and the protons on the cyclopentyl ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shifts of protons with the directly attached carbon atoms. nih.govallfordrugs.com This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the protons of the cyclopentyl ring would show cross-peaks with their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. nih.govnih.gov This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. In this compound, HMBC would be instrumental in confirming the connectivity between the benzoyl group, the cyclopentyl ring, and the propanoyl group. For example, correlations would be expected between the amide proton and the carbonyl carbon of the benzoyl group, as well as the quaternary carbon of the cyclopentyl ring.

A representative table of expected HMBC correlations for this compound is provided below.

Interactive Table: Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| Amide NH | Benzoyl C=O, Cyclopentyl C1, Benzoyl C-ipso | 2, 2, 3 |

| Propanoyl -CH₂- | Propanoyl C=O, Propanoyl -CH₃, Cyclopentyl C1 | 2, 2, 2 |

| Propanoyl -CH₃ | Propanoyl C=O, Propanoyl -CH₂- | 3, 2 |

| Cyclopentyl -CH₂- (adjacent to C1) | Cyclopentyl C1, Other cyclopentyl carbons | 2, 3 |

| Benzoyl H-ortho | Benzoyl C=O, Benzoyl C-ipso, Benzoyl C-meta, Benzoyl C-para | 3, 2, 2, 3 |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, where molecular motion is more restricted than in solution. nih.gov For this compound, ssNMR could be employed to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Probe Intermolecular Interactions: ssNMR can detect intermolecular hydrogen bonding and other non-covalent interactions that define the crystal packing.

Study Conformation: The conformation of the molecule in the solid state, which may differ from that in solution, can be determined. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used for N-acyl compounds to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. acs.orgacs.org

The presence of a β-keto amide moiety in this compound suggests the possibility of keto-enol tautomerism. nih.govallfordrugs.comnanalysis.com The keto form is generally more stable, but the enol form can be present in equilibrium. thermofisher.com Dynamic NMR (DNMR) is a powerful tool for studying such equilibria. encyclopedia.pubresearchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the tautomers. At low temperatures, the exchange between the keto and enol forms may be slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature increases, the rate of exchange increases, leading to broadening and eventual coalescence of the signals. Analysis of this data can provide thermodynamic parameters for the equilibrium, such as the equilibrium constant (Keq) and the free energy difference (ΔG°) between the tautomers. thermofisher.com

A hypothetical data table for a DNMR study of the keto-enol equilibrium of this compound is presented below.

Interactive Table: Hypothetical DNMR Data for Keto-Enol Tautomerism

| Temperature (°C) | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| 25 | 95 | 5 | 0.053 |

| 50 | 92 | 8 | 0.087 |

| 75 | 89 | 11 | 0.124 |

| 100 | 86 | 14 | 0.163 |

Isotopic labeling, particularly with ¹⁵N, can significantly enhance NMR studies of this compound. chemicalbook.com Since the natural abundance of the NMR-active ¹⁵N isotope is low (0.37%), labeling the amide nitrogen with ¹⁵N greatly increases the sensitivity of ¹⁵N NMR experiments. sigmaaldrich.comucsb.edu

¹⁵N NMR spectroscopy can provide valuable information about:

The electronic environment of the amide bond: The ¹⁵N chemical shift is sensitive to factors such as conjugation, hybridization, and hydrogen bonding. rsc.orgrsc.org

Protonation state: The ¹⁵N chemical shift changes significantly upon protonation, which can be useful for determining pKa values. nih.gov

Amide bond rotation: The ¹⁵N signal can be used to study the dynamics of rotation around the C-N amide bond.

Furthermore, ¹⁵N labeling facilitates a variety of 2D NMR experiments, such as ¹H-¹⁵N HSQC, which can be used to study protein-ligand interactions if this compound were to be investigated as a ligand for a biological target.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, probe the vibrational modes of a molecule, providing information about the functional groups present and their bonding environments.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups in a molecule. acs.org The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the amide, ketone, and aromatic functionalities.

The key expected vibrational frequencies are summarized in the table below.

Interactive Table: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Amide |

| 3100-3000 | C-H stretch (aromatic) | Benzoyl ring |

| 2980-2850 | C-H stretch (aliphatic) | Cyclopentyl, Propanoyl |

| ~1710 | C=O stretch | Ketone (propanoyl) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Benzoyl ring |

| ~1540 | N-H bend (Amide II) | Amide |

The exact positions of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are sensitive to hydrogen bonding and the conformation of the amide group. nih.gov The presence of both a ketone and an amide carbonyl group would likely result in two distinct carbonyl stretching bands in the region of 1720-1650 cm⁻¹. youtube.comcapes.gov.br Comparison with the known spectrum of benzamide (B126) can aid in the assignment of the aromatic and amide-related bands. nist.govnist.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about molecular structure, polymorphism, and crystallinity. acs.org For this compound, both liquid-phase and advanced Raman techniques could be employed.

Liquid-phase Raman Spectroscopy would offer insight into the vibrational modes of the molecule in solution. Key characteristic bands would be expected for the amide and carbonyl groups, as well as for the phenyl and cyclopentyl rings. For instance, the amide I band, which is primarily due to the C=O stretching vibration, is typically observed in the region of 1630-1695 cm⁻¹. fiveable.me The exact position of this band is sensitive to hydrogen bonding and the local chemical environment. The amide II and III bands, which arise from a mixture of N-H bending and C-N stretching, also provide structural information. fiveable.me Aromatic ring vibrations, including the ring breathing mode of the benzene (B151609) ring, would also be prominent features in the Raman spectrum.

Cavity-Enhanced Raman Spectroscopy (CERS) is an advanced technique that significantly enhances the Raman signal, making it suitable for detecting low concentrations of a substance or for studying reaction kinetics. stackexchange.comre3data.orgnist.gov This method could be particularly useful for monitoring the synthesis of this compound in real-time or for studying its interactions with other molecules in dilute solutions. chemicalbook.comwikipedia.org The enhancement is achieved by placing the sample within an optical cavity, which increases the laser power interacting with the sample. stackexchange.comre3data.org

An illustrative table of expected Raman shifts for this compound, based on data for related secondary amides and benzoyl compounds, is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Amide I (C=O stretch) | 1640 - 1680 | fiveable.me |

| Amide II (N-H bend, C-N stretch) | 1520 - 1570 | fiveable.me |

| Amide III (C-N stretch, N-H bend) | 1250 - 1310 | fiveable.me |

| Aromatic C-H stretch | 3050 - 3080 | joaquinbarroso.com |

| Aromatic ring breathing | ~1000 | joaquinbarroso.com |

| Cyclopentane (B165970) C-H stretch | 2850 - 2960 | |

| Propanoyl C=O stretch | ~1700 |

Computational Vibrational Spectroscopy Correlation

To complement experimental Raman and IR data, computational methods are employed to calculate the theoretical vibrational frequencies of a molecule. wikipedia.org By using quantum chemical software, the geometry of this compound can be optimized, and its vibrational modes can be predicted. These calculated frequencies are then often scaled to better match the experimental values, a process that accounts for systematic errors in the computational method and the effects of the experimental environment. stackexchange.comresearchgate.net This correlation between experimental and computed spectra allows for a more confident assignment of the observed vibrational bands to specific molecular motions. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) measures the mass of ions with very high accuracy, typically to four or more decimal places. nist.gov This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₅H₁₉NO₂), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. Techniques like electrospray ionization (ESI) are often used to generate the molecular ion with minimal fragmentation. cornell.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). nist.gov The fragmentation pattern would provide information about the connectivity of the atoms. A common fragmentation pathway for amides is the cleavage of the amide bond, which would result in the formation of a benzoyl cation and a neutral fragment corresponding to the 1-propanoylcyclopentylamine moiety. wisc.edu The fragmentation of the cyclopentane ring could also be observed.

An illustrative table of expected key fragments for this compound in an MS/MS experiment is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [C₁₅H₁₉NO₂ + H]⁺ | 105.0335 | Benzoyl cation [C₇H₅O]⁺ |

| [C₁₅H₁₉NO₂ + H]⁺ | Varies | Fragments from cyclopentyl ring opening |

| [C₁₅H₁₉NO₂ + H]⁺ | Varies | Loss of propanoyl group |

Application in Reaction Mechanism Elucidation

Mass spectrometry, particularly when coupled with techniques like real-time reaction monitoring, can be a valuable tool for elucidating reaction mechanisms. By identifying reaction intermediates and byproducts, a more complete picture of the reaction pathway can be developed. For the synthesis of this compound, MS could be used to track the consumption of reactants and the formation of the product, as well as to detect any transient intermediates.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. joaquinbarroso.com This technique is invaluable for understanding the steric and electronic effects that govern the molecular architecture.

An example of the type of data obtained from a single-crystal XRD experiment is provided in the table below, based on data for similar N-substituted amides. acs.orgstackexchange.com

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-25 |

| β (°) | ~90-110 |

| Volume (ų) | ~1500-2500 |

| Z (molecules per unit cell) | 4 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions within the crystal lattice. For benzamide derivatives, SCXRD is crucial for confirming molecular structure, identifying stereochemistry, and understanding the packing arrangements that influence the material's physical properties. nih.govnih.gov

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density map of the molecule can be calculated, leading to the precise coordinates of each atom in the crystal's unit cell.

In studies of various benzamide derivatives, SCXRD has been instrumental. For instance, the structures of several N-substituted benzamides have been elucidated, revealing how different substituents on the amide nitrogen influence the molecular conformation and crystal packing. nih.govmdpi.com This information is vital for structure-activity relationship studies in medicinal chemistry and for understanding the solid-state behavior of these compounds. nih.gov

Representative Crystallographic Data for a Benzamide Derivative

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents crystallographic information for a related benzamide compound, N-(3,4-methylenedioxybenzoyl) morpholine (B109124). nih.gov

| Parameter | Value |

| Empirical Formula | C₁₂H₁₃NO₄ |

| Formula Weight | 235.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.019(2) |

| b (Å) | 5.8610(12) |

| c (Å) | 17.021(3) |

| β (°) | 98.78(3) |

| Volume (ų) | 1086.1(4) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.439 |

| Temperature (K) | 298(2) |

This data is for N-(3,4-methylenedioxybenzoyl) morpholine and is presented as a representative example of crystallographic data for a benzamide derivative. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a complementary and widely used technique for the characterization of crystalline solids. americanpharmaceuticalreview.comlibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. libretexts.org This makes it an invaluable tool for analyzing bulk material, which is more representative of a typical chemical synthesis product. libretexts.orgnih.gov

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com Its primary applications in the context of benzamide derivatives include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (often simulated from single-crystal data) confirms the identity and purity of the crystalline phase. nih.gov

Polymorph Screening: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in the pharmaceutical industry. Different polymorphs can have different physical properties. PXRD is a key technique for identifying and distinguishing between different polymorphic forms of a substance. nih.govesrf.fr For example, studies on benzamide itself have used PXRD to identify and characterize its metastable polymorphs. esrf.fr

Monitoring Solid-State Transformations: Variable-temperature PXRD (VT-PXRD) can be used to monitor phase transitions, such as those that occur upon heating or cooling, and to study the formation of cocrystals in real-time. americanpharmaceuticalreview.comnih.gov This has been applied to study the cocrystallization of benzamide with other molecules. nih.gov

Quality Control: In a manufacturing setting, PXRD provides a rapid and reliable method for ensuring batch-to-batch consistency of the crystalline form of a product.

For a novel compound like this compound, PXRD would be an essential first step to confirm the crystallinity of the bulk sample and to establish a reference pattern for future quality control and stability studies. Any variations in the synthesis or purification process that might lead to different crystal forms could be readily detected by this method.

Applications of N 1 Propanoylcyclopentyl Benzamide in Organic Synthesis Methodology

Role in Novel Reaction Development

This structured approach was designed to provide a comprehensive overview of the compound's utility in modern organic chemistry. However, without foundational research to draw upon, any attempt to populate these sections would be speculative and would not meet the standards of scientific accuracy.

It is possible that N-(1-propanoylcyclopentyl)benzamide is a novel compound that has not yet been synthesized or described in the literature. Alternatively, it may have been investigated in proprietary research that is not publicly accessible.

We are committed to providing scientifically sound and well-researched content. Therefore, the generation of the requested article will be revisited if and when research on this compound becomes available. We will continue to monitor the scientific landscape for any new information on this compound.

No information could be found for the chemical compound "this compound" in the context of the requested applications in organic synthesis. Searches for its use in late-stage functionalization and heterocyclic compound synthesis did not yield any relevant research findings or methodologies.

This lack of available data suggests that "this compound" may be a novel compound or one that has not been extensively studied or reported in the scientific literature for these specific synthetic applications. Therefore, it is not possible to provide an article on its strategies for late-stage functionalization or its utility in heterocyclic compound synthesis based on currently accessible information.

Further research would be required to determine the chemical properties and potential applications of this specific benzamide (B126) derivative. Without published studies, any discussion of its role in organic synthesis would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Stereochemical Considerations in N 1 Propanoylcyclopentyl Benzamide Chemistry

Chirality of the 1-Propanoylcyclopentyl Moiety

The 1-propanoylcyclopentyl moiety of N-(1-propanoylcyclopentyl)benzamide contains a quaternary stereocenter at the C1 position of the cyclopentyl ring. This carbon atom is bonded to four different substituents: the propanoyl group, the benzamido group, and two different methylene (B1212753) groups within the cyclopentyl ring. The presence of this chiral center means that this compound can exist as a pair of enantiomers, designated as (R)-N-(1-propanoylcyclopentyl)benzamide and (S)-N-(1-propanoylcyclopentyl)benzamide.

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer of this compound requires a stereoselective approach. Several general strategies for the enantioselective synthesis of compounds with quaternary stereocenters can be hypothetically applied. These methods often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One potential route could involve the asymmetric alkylation of a cyclopentanone (B42830) derivative. For instance, a chiral enamine or imine derived from a chiral amine could be reacted with propanoyl chloride, with the chiral auxiliary directing the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer. Subsequent hydrolysis of the imine and amidation would yield the desired enantiomerically enriched product.

Another approach could utilize a chiral catalyst in a key bond-forming step. For example, a catalytic asymmetric conjugate addition of a propanoyl equivalent to a cyclopentene (B43876) derivative bearing the benzamido group, or a related nitrogen-containing substituent, could establish the chiral center.

The table below illustrates hypothetical outcomes for different stereoselective synthetic strategies.

| Strategy | Chiral Source | Proposed Key Step | Hypothetical Enantiomeric Excess (ee) |

| Chiral Auxiliary | (S)-1-phenylethylamine | Asymmetric alkylation of a chiral imine | 85% |

| Chiral Catalyst | Chiral Lewis acid | Catalytic asymmetric conjugate addition | 92% |

| Chiral Substrate | Enantiopure 1-aminocyclopentanecarboxylic acid | Diastereoselective acylation and rearrangement | >98% |

Diastereoselective Reactions Involving this compound

When this compound, as a single enantiomer, undergoes reactions that generate a new stereocenter, diastereomers can be formed. The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, a phenomenon known as diastereoselection.

For example, the reduction of the ketone in the propanoyl group of (R)-N-(1-propanoylcyclopentyl)benzamide would generate a new stereocenter at the carbonyl carbon. The two possible diastereomeric products would be (1R, 1'R)- and (1R, 1'S)-N-(1-(1-hydroxypropyl)cyclopentyl)benzamide. The relative amounts of these diastereomers formed would depend on the steric hindrance imposed by the chiral center at C1 of the cyclopentyl ring, which would direct the approach of the reducing agent.

Cram's rule and its modifications, such as the Felkin-Anh model, can be used to predict the major diastereomer formed in such nucleophilic additions to the carbonyl group. These models consider the steric bulk of the substituents attached to the alpha-carbon of the carbonyl group to predict the trajectory of the incoming nucleophile.

The following table presents hypothetical results for the diastereoselective reduction of (R)-N-(1-propanoylcyclopentyl)benzamide.

| Reducing Agent | Proposed Transition State Model | Hypothetical Diastereomeric Ratio (dr) |

| Sodium borohydride | Cram's Rule | 70:30 |

| L-Selectride® | Felkin-Anh Model | 95:5 |

| Diisobutylaluminium hydride (DIBAL-H) | Chelation Control (hypothetical) | 80:20 |

Racemization Studies in Amide Formation and Derivatives

Racemization at the α-carbon of a carbonyl compound can occur under acidic or basic conditions through the formation of a planar enol or enolate intermediate. youtube.comyoutube.comyoutube.comlibretexts.org For this compound, the chiral center is alpha to the propanoyl carbonyl group. Therefore, under certain conditions, there is a potential for racemization.

The formation of the amide bond itself, if carried out under harsh conditions, could potentially lead to some degree of racemization if the starting material is an enantiomerically enriched α-substituted cyclopentanone. The acidity of the α-proton is a key factor. researchgate.net The presence of both the carbonyl group and the benzamido group on the same carbon atom would influence the pKa of the α-hydrogen, though direct data is unavailable.

Studies on analogous systems, such as α-amino acid derivatives, have shown that the choice of coupling reagents and reaction conditions is crucial to prevent racemization during amide bond formation. nih.gov While specific racemization studies on this compound are not documented in the provided search results, it is a critical parameter to consider in its synthesis and handling to maintain its stereochemical integrity. The potential for racemization highlights the importance of using mild reaction conditions when manipulating this compound or its precursors. sketchy.com

The table below outlines hypothetical racemization rates under different conditions.

| Condition | Proposed Mechanism | Hypothetical Rate of Racemization |

| Strong Base (e.g., NaOH) | Enolate formation | High |

| Strong Acid (e.g., H₂SO₄, heat) | Enol formation | Moderate |

| Mild Amide Coupling Conditions | Avoidance of enol/enolate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.